

optimizing GoSlo-SR-5-69 concentration for experiments

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Compound of Interest

Compound Name: GoSlo-SR-5-69

Cat. No.: B15587048

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Technical Support Center: GoSlo-SR-5-69

Welcome to the technical support center for **GoSlo-SR-5-69**, a potent activator of the large conductance, calcium- and voltage-activated potassium (BK) channel. This guide provides essential information, troubleshooting advice, and detailed protocols to help researchers and drug development professionals optimize the use of **GoSlo-SR-5-69** in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is **GoSlo-SR-5-69** and what is its primary mechanism of action?

A1: **GoSlo-SR-5-69** is a novel anthraquinone derivative that functions as a potent activator (opener) of the BK channel (also known as KCa1.1 or Slo1).^{[1][2][3]} Its primary mechanism is to shift the voltage-dependence of the channel's activation to more negative potentials, thereby increasing the channel's open probability at a given membrane potential and intracellular calcium concentration.^[3]

Q2: What is the potency of **GoSlo-SR-5-69**?

A2: **GoSlo-SR-5-69** has a reported half-maximal effective concentration (EC₅₀) of approximately 251 nM.^[1] At a concentration of 1 μ M, it can shift the half-maximal activation voltage ($V_{1/2}$) by more than -100 mV.^{[3][4]}

Q3: How should I prepare and store **GoSlo-SR-5-69** stock solutions?

A3: **GoSlo-SR-5-69** is soluble in DMSO up to 100 mM. It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it at room temperature. For experiments, dilute the DMSO stock into your aqueous physiological buffer to the final desired concentration immediately before use. Ensure the final DMSO concentration in your experimental solution is low (typically $\leq 0.1\%$) to avoid solvent effects.

Q4: Is **GoSlo-SR-5-69** selective for BK channels?

A4: While **GoSlo-SR-5-69** is a potent BK channel activator, as an anthraquinone derivative, there is a potential for off-target effects, particularly at higher concentrations.[5] Some BK channel modulators have been reported to affect other ion channels, such as L-type calcium channels.[6] It is always advisable to perform control experiments to validate the specificity of the observed effects in your system.

Troubleshooting Guide

Problem 1: I am not observing the expected effect of **GoSlo-SR-5-69** on my cells.

- Possible Cause 1: Incorrect Concentration.
 - Solution: Ensure you are using a concentration within the effective range. For initial experiments, a concentration of 1-10 μM is recommended to elicit a strong response. Construct a dose-response curve to determine the optimal concentration for your specific experimental conditions.
- Possible Cause 2: Compound Precipitation.
 - Solution: Although soluble in DMSO, **GoSlo-SR-5-69** may have limited solubility in aqueous buffers. Visually inspect your final solution for any signs of precipitation. If precipitation is suspected, try preparing a fresh dilution from the stock and ensure thorough mixing. Reducing the final concentration may also help.
- Possible Cause 3: Absence or Low Expression of BK Channels.
 - Solution: Confirm the expression of BK channels in your cell type or tissue preparation using techniques such as Western blotting, qPCR, or by using a well-characterized BK

channel blocker (e.g., Iberiotoxin) as a positive control. The effect of **GoSlo-SR-5-69** is dependent on the presence of the BK channel α -subunit.^[7]

- Possible Cause 4: Presence of Specific BK Channel Splice Variants or Subunits.
 - Solution: The efficacy of some BK channel modulators can be influenced by the presence of different splice variants or accessory β or γ subunits.^{[7][8]} If you are using a heterologous expression system, be aware of the specific subunits you have transfected.

Problem 2: I am observing unexpected or off-target effects.

- Possible Cause 1: Concentration is too high.
 - Solution: High concentrations of any pharmacological agent increase the likelihood of off-target effects. Reduce the concentration of **GoSlo-SR-5-69** to the lowest effective concentration determined from your dose-response curve.
- Possible Cause 2: Off-target activity.
 - Solution: As **GoSlo-SR-5-69** is an anthraquinone derivative, it may interact with other cellular targets.^{[5][9]} To confirm that the observed effect is mediated by BK channels, try to reverse the effect with a specific BK channel blocker. Additionally, using another structurally different BK channel activator can help confirm that the primary effect is on-target.
- Possible Cause 3: DMSO solvent effects.
 - Solution: Ensure that your vehicle control experiments use the same final concentration of DMSO as your **GoSlo-SR-5-69**-treated samples. If the vehicle itself causes an effect, you may need to reduce the final DMSO concentration.

Quantitative Data Summary

Table 1: Physicochemical and Pharmacological Properties of GoSlo-SR-5-69

Property	Value	Reference
Mechanism of Action	Activator of large conductance Ca ²⁺ -activated K ⁺ (BK) channels	
EC50	251 nM	[1]
Effect at 1 μ M	Shifts V _{1/2} by > -100 mV	[3][4]
Molecular Weight	470.47 g/mol	[1]
Formula	C ₂₄ H ₁₉ N ₂ NaO ₅ S	
CAS Number	1363419-31-1	[1][2]
Solubility	Soluble to 100 mM in DMSO	
Storage	Store at Room Temperature	
Purity	≥98% (HPLC)	

Experimental Protocols

Protocol 1: Electrophysiological Recording of GoSlo-SR-5-69 Effects using Patch-Clamp

This protocol is designed for assessing the effect of **GoSlo-SR-5-69** on BK channels in either native cells or a heterologous expression system (e.g., HEK293 cells) using the excised, inside-out patch configuration.

1. Solutions and Reagents:

- Internal (Pipette) and External (Bath) Solution: Symmetrical 140 mM KCl, 10 mM HEPES, 1 mM EGTA (for low Ca²⁺), pH adjusted to 7.2 with KOH.
- **GoSlo-SR-5-69** Stock Solution: 10 mM in DMSO.
- Calcium Stock Solution: To adjust free calcium concentration to desired levels.

2. Procedure:

- Prepare cells expressing BK channels on glass coverslips.

- Pull borosilicate glass pipettes to a resistance of 2-5 M Ω when filled with the internal solution.
- Form a giga-ohm seal (>1 G Ω) with the cell membrane.
- Excise the patch to achieve the inside-out configuration.
- Hold the membrane potential at a negative holding potential (e.g., -60 mV).
- Record baseline BK channel activity by applying a series of depolarizing voltage steps (e.g., from -100 mV to +100 mV).
- Perfuse the bath with the external solution containing the desired concentration of **GoSlo-SR-5-69** (e.g., 1 μ M). Ensure rapid and complete solution exchange.
- Record BK channel activity in the presence of the compound using the same voltage protocol.
- (Optional) Perform a washout by perfusing with the control external solution to assess reversibility.

3. Data Analysis:

- Measure the current amplitude at each voltage step before and after compound application.
- Generate current-voltage (I-V) relationships.
- Convert current to conductance (G) and normalize to the maximum conductance (G_{max}).
- Plot normalized conductance against voltage and fit with a Boltzmann function to determine the V_{1/2} of activation.
- Compare the V_{1/2} values in the absence and presence of **GoSlo-SR-5-69** to quantify the voltage shift.

Protocol 2: Assessing GoSlo-SR-5-69 Effects on Smooth Muscle Contractility

This protocol outlines a method to measure the relaxing effect of **GoSlo-SR-5-69** on pre-contracted smooth muscle strips (e.g., bladder or arterial smooth muscle).

1. Preparation:

- Isolate smooth muscle tissue and dissect into small strips (e.g., 2 mm wide, 5 mm long).
- Mount the strips in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
- Connect one end of the strip to a force transducer to record isometric tension.
- Allow the tissue to equilibrate under a small resting tension for at least 60 minutes.

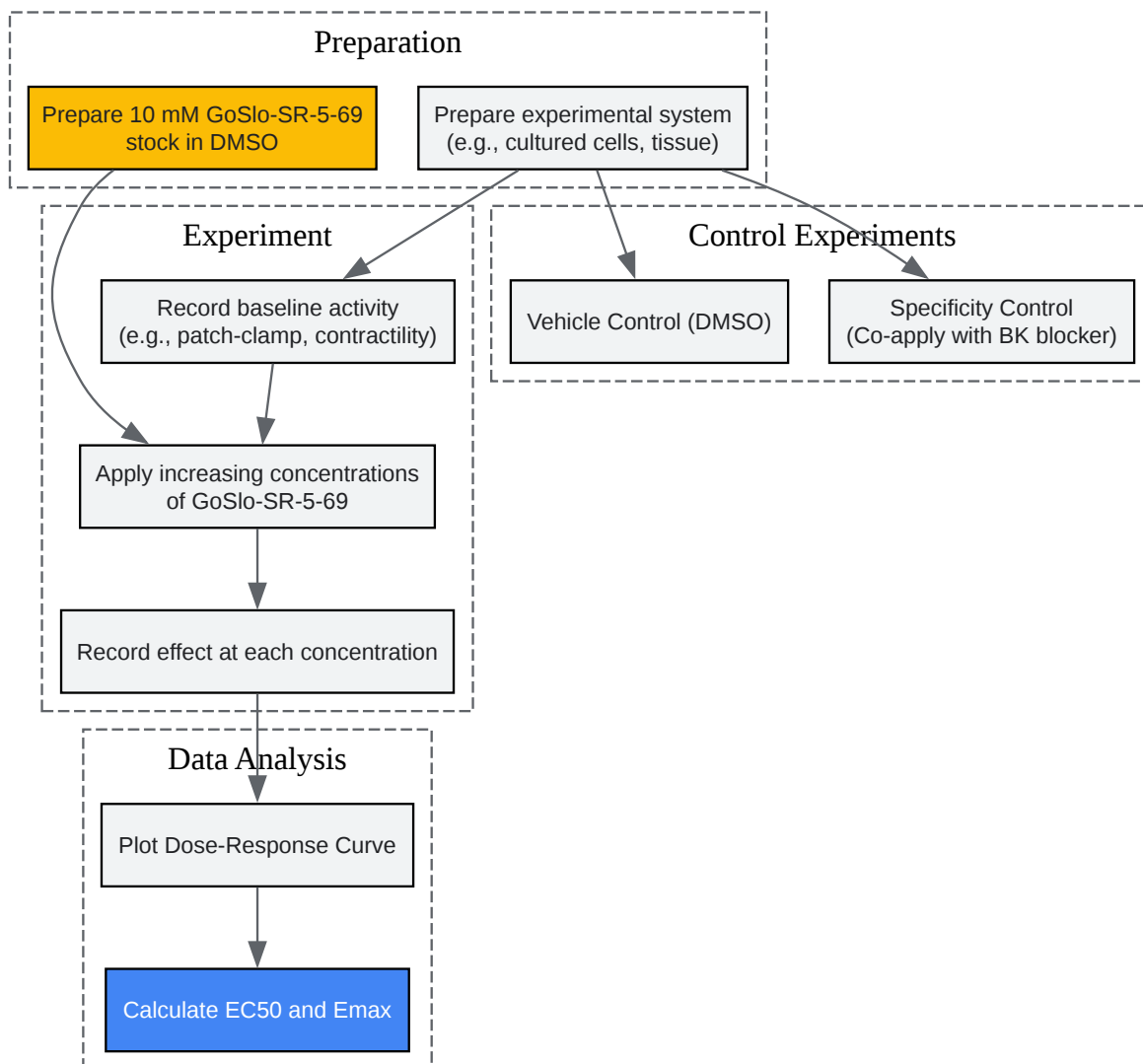
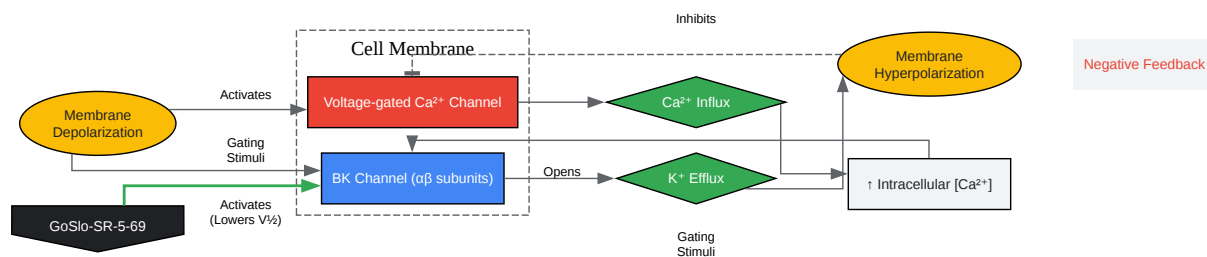
2. Procedure:

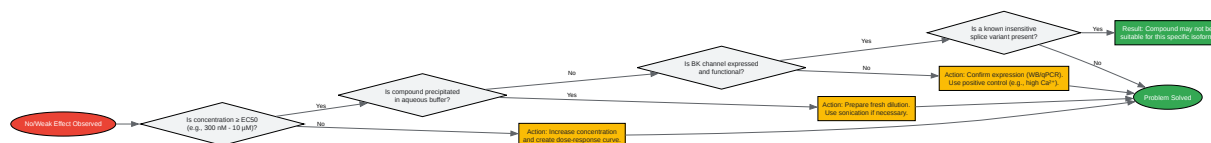
- Induce a stable contraction using a contractile agonist (e.g., carbachol for bladder smooth muscle or phenylephrine for vascular smooth muscle).
- Once the contraction has reached a stable plateau, add **GoSlo-SR-5-69** cumulatively to the organ bath to achieve a range of final concentrations (e.g., 100 nM to 10 μ M).
- Record the relaxation response at each concentration.
- (Optional) After the final concentration, add a specific BK channel blocker to see if the relaxation is reversed.

3. Data Analysis:

- Express the relaxation at each **GoSlo-SR-5-69** concentration as a percentage of the pre-induced contraction.
- Plot the percentage of relaxation against the log concentration of **GoSlo-SR-5-69**.
- Fit the data with a sigmoidal dose-response curve to determine the EC50 for relaxation.

Visualizations





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